ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 477868-54-5
VCID: VC4278973
InChI: InChI=1S/C18H21N5O3S/c1-2-26-17(25)14-5-9-23(10-6-14)18-20-11-15(27-18)12-21-22-16(24)13-3-7-19-8-4-13/h3-4,7-8,11-12,14H,2,5-6,9-10H2,1H3,(H,22,24)/b21-12+
SMILES: CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=NC=C3
Molecular Formula: C18H21N5O3S
Molecular Weight: 387.46

ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate

CAS No.: 477868-54-5

Cat. No.: VC4278973

Molecular Formula: C18H21N5O3S

Molecular Weight: 387.46

* For research use only. Not for human or veterinary use.

ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate - 477868-54-5

Specification

CAS No. 477868-54-5
Molecular Formula C18H21N5O3S
Molecular Weight 387.46
IUPAC Name ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate
Standard InChI InChI=1S/C18H21N5O3S/c1-2-26-17(25)14-5-9-23(10-6-14)18-20-11-15(27-18)12-21-22-16(24)13-3-7-19-8-4-13/h3-4,7-8,11-12,14H,2,5-6,9-10H2,1H3,(H,22,24)/b21-12+
Standard InChI Key KFUIHFAOGLEHPX-CIAFOILYSA-N
SMILES CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=NC=C3

Introduction

Ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives and thiazole derivatives. This compound is of significant interest in pharmaceutical research due to its diverse biological activities, including potential antimicrobial and anticancer properties.

Key Features:

  • Molecular Formula: C18H21N5O3S

  • Molecular Weight: Approximately 393 g/mol

  • Classification: Heterocyclic compound with multiple rings containing nitrogen and sulfur atoms.

Synthesis:

The synthesis of ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Step 1: Formation of the thiazole ring.

  • Step 2: Introduction of the pyridin-4-yl formamido group.

  • Step 3: Coupling with the piperidine moiety.

Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during each step of synthesis .

Biological Activities and Potential Applications

Ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate is being researched for its potential biological activities, including:

  • Antimicrobial Activity: The compound may exhibit activity against certain microorganisms due to its heterocyclic structure.

  • Anticancer Properties: Preliminary studies suggest potential anticancer effects, although further research is needed to confirm these findings.

Continued research into this compound could reveal additional therapeutic uses and enhance our understanding of its biological effects .

Data Table: Key Information

PropertyDescription
Molecular FormulaC18H21N5O3S
Molecular WeightApproximately 393 g/mol
ClassificationHeterocyclic compound
Synthesis StepsMulti-step organic reactions
Physical PropertiesSolid at room temperature, soluble in organic solvents
Chemical PropertiesStable under normal conditions, reactive with acids/bases
Biological ActivitiesPotential antimicrobial and anticancer properties
Potential ApplicationsPharmaceutical research, drug development

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